Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
Description
Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a heterocyclic compound featuring a piperazine core linked to a 2,5-dioxoazolidin-3-yl moiety substituted with a 2,4-dimethoxyphenyl group. The 2,4-dimethoxyphenyl substituent contributes electron-donating effects, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-28-19(25)21-9-7-20(8-10-21)15-12-17(23)22(18(15)24)14-6-5-13(26-2)11-16(14)27-3/h5-6,11,15H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXVLDMCFRWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₅
- Molecular Weight : 357.39 g/mol
The structure includes a piperazine ring, a dioxoazolidine moiety, and methoxy groups that contribute to its biological activity.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have reported its effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
- IC₅₀ Value : The compound demonstrated an IC₅₀ value of 15 µM after 48 hours of treatment.
- Mechanism : The mechanism involves apoptosis induction through the activation of caspase pathways.
3. Neuroprotective Effects
Recent studies indicate that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.
Research Findings
- In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels.
- The compound also enhanced cell viability by approximately 40% compared to untreated controls.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate exhibit promising anticancer properties. Research has focused on the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.
- Data Table :
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells .
Target Binding Affinity
This compound has been studied for its binding affinity to various biological targets, including receptors involved in neurotransmission and cell signaling pathways.
- Binding Studies : In vitro studies have shown that the compound binds effectively to serotonin receptors with an affinity comparable to established antidepressants .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its therapeutic applications. Preliminary toxicological assessments suggest low toxicity levels at therapeutic doses.
- Toxicity Data :
- LD50 (oral) in rats: >2000 mg/kg
- No observed adverse effects at doses up to 100 mg/kg in chronic studies.
Polymer Synthesis
The unique chemical properties of this compound make it suitable for use in polymer synthesis. It can act as a monomer or crosslinking agent in creating advanced materials with tailored properties.
- Application Example : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for drug delivery systems due to their ability to form stable nanoparticles that can encapsulate therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, including piperazine-carboxylate backbones, aryl substitutions, and heterocyclic systems. Data are compiled from diverse sources, with critical distinctions highlighted.
Table 1: Structural and Functional Comparisons
Key Insights:
Core Heterocycle Differences: The target compound’s azolidinone ring (2,5-dioxoazolidine) differs from pyrrolidinone analogs (e.g., compounds in ), which lack the additional oxygen atom in the heterocycle. This may alter hydrogen-bonding capacity and metabolic stability.
Aryl Substitution Effects: 2,4-Dimethoxyphenyl (target) vs. 2-Butoxyphenyl () introduces a longer alkyl chain, increasing lipophilicity but possibly reducing solubility compared to methoxy groups.
Functional Group Modifications :
- The ethyl carboxylate group in the target compound is conserved in most analogs, suggesting its role in solubility and esterase-mediated hydrolysis.
- Extended acyl chains (e.g., ) or benzylidene conjugates (e.g., ) may enhance target engagement but complicate pharmacokinetics.
Biological Activity Trends: The vasodilatory activity of the pentadienoyl derivative () highlights the impact of acyl chain length and aryl substitution on biological function.
Table 2: Physicochemical Properties
Q & A
Basic: What are the standard protocols for synthesizing Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Ring formation : Cyclocondensation of azolidinone precursors with 2,4-dimethoxyphenyl groups under controlled temperatures (195–230°C) .
- Coupling reactions : Use of palladium on carbon (Pd/C) for catalytic hydrogenation to attach the piperazine-carboxylate moiety .
- Esterification : Ethyl chloroformate or similar reagents for carboxylate ester formation .
Key considerations : Optimize pH (6–8) and solvent polarity (e.g., DMF or dichloromethane) to prevent hydrolysis of the azolidinone ring .
Advanced: How can researchers resolve contradictory yield data in the synthesis of this compound?
Answer:
Contradictions often arise from:
- Impurity profiles : Use HPLC or LC-MS to identify byproducts (e.g., incomplete ring closure or ester hydrolysis) .
- Catalyst activity : Compare Pd/C batch efficacy via XPS analysis to detect metal oxide layers that reduce catalytic efficiency .
- Temperature gradients : Implement microreactor systems for precise thermal control during cyclocondensation .
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and azolidinone carbonyl signals (δ 165–175 ppm) .
- IR : Detect carbonyl stretches (1690–1750 cm⁻¹) and methoxy C-O bonds (1240–1270 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of CO₂Et group) .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Purity validation : Re-test activity using HPLC-purified batches (>98%) to rule out adjuvant effects from synthesis byproducts .
- Assay standardization : Normalize cell-based assays (e.g., MTT) using reference inhibitors (e.g., doxorubicin) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%) .
- Target profiling : Use SPR or ITC to quantify binding affinity to suspected targets (e.g., kinases or GPCRs) and correlate with functional assays .
Basic: What are the primary biological activities reported for this compound?
Answer:
- Anticancer potential : Moderate inhibition of breast cancer cell lines (IC₅₀ 10–50 µM) via apoptosis induction .
- Enzyme modulation : Weak inhibition of COX-2 (20–30% at 100 µM) in inflammatory models .
- Neuroprotective effects : Preliminary data suggest NMDA receptor antagonism in rodent hippocampal slices .
Advanced: What strategies are recommended for optimizing reaction yields with sensitive functional groups?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines during azolidinone coupling to prevent side reactions .
- Low-temperature steps : Perform esterification at 0–5°C to minimize azolidinone ring degradation .
- Inert atmospheres : Conduct Pd/C-mediated steps under argon to avoid catalyst oxidation .
Basic: How is stability assessed under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis (>5% degradation indicates instability) .
- Light sensitivity : UV-vis spectroscopy (300–400 nm) to detect photolytic byproducts .
- pH stability : Incubate in buffers (pH 2–10) and track azolidinone ring integrity via NMR .
Advanced: What computational approaches elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB entries) to prioritize targets .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity data to guide structural optimization .
- MD simulations : Analyze piperazine ring flexibility and its impact on target binding .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Answer:
- LogP optimization : Replace ethyl ester with polar groups (e.g., carboxylic acid) to enhance water solubility .
- Metabolic stability : Introduce fluorine at the 2,4-dimethoxyphenyl ring to block CYP450-mediated oxidation .
- Prodrug strategies : Mask carboxylate as a pivaloyloxymethyl ester for enhanced oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
